molecular formula C8H9NO3S B1472096 (3-Methoxy-4-nitrophenyl)(methyl)sulfane CAS No. 860734-15-2

(3-Methoxy-4-nitrophenyl)(methyl)sulfane

Cat. No. B1472096
Key on ui cas rn: 860734-15-2
M. Wt: 199.23 g/mol
InChI Key: MFJDNQWUCNGTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145402B2

Procedure details

To a suspension of (3-methoxy-4-nitrophenyl)(methyl)sulfane (0.58 g, 2.9 mmol) in acetone (10 mL) was added water (10 mL), methanol (1.0 mL). The mixture was cooled in an ice-bath for 10 minutes before adding Oxone (2.90 g, 4.72 mmol) in four portions over 4 minutes. The reaction was stirred at 0° C. for 15 minutes and then allowed to warm up to room temperature. The reaction was stirred at room temperature for 2 hours before being diluted with EtOAc (50 mL). The suspension was filtered, concentrated to ⅓ of its volume and diluted with water (40 mL). The mixture was then extracted with EtOAc. The combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated to give 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene (0.67 g, 83%).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:12][CH3:13])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[OH2:14].C[OH:16].OOS([O-])=O.[K+]>CC(C)=O.CCOC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:12]([CH3:13])(=[O:16])=[O:14])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])SC
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2.9 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with water (40 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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